(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide

Medicinal Chemistry Scaffold Differentiation Pharmacophore Design

(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide is a synthetic small-molecule cyano-propenamide derivative (molecular formula C22H17N3O2, molecular weight 355.4 g/mol). It is primarily catalogued as a chemical building block for medicinal chemistry research, featuring a pyridin-3-ylmethoxy aryl group linked through an α,β-unsaturated cyanoacetamide system.

Molecular Formula C22H17N3O2
Molecular Weight 355.397
CAS No. 1281686-86-9
Cat. No. B2363303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide
CAS1281686-86-9
Molecular FormulaC22H17N3O2
Molecular Weight355.397
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OCC3=CN=CC=C3)C#N
InChIInChI=1S/C22H17N3O2/c23-14-19(22(26)25-20-9-2-1-3-10-20)13-18-8-4-5-11-21(18)27-16-17-7-6-12-24-15-17/h1-13,15H,16H2,(H,25,26)/b19-13-
InChIKeyPQOJNILEAMKVGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Procurement Overview for (Z)-2-Cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide (CAS 1281686-86-9)


(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide is a synthetic small-molecule cyano-propenamide derivative (molecular formula C22H17N3O2, molecular weight 355.4 g/mol) . It is primarily catalogued as a chemical building block for medicinal chemistry research, featuring a pyridin-3-ylmethoxy aryl group linked through an α,β-unsaturated cyanoacetamide system . The compound is not registered with bioactivity data in major databases such as ChEMBL, and no primary research publications or patents directly reporting its biological characterization have been identified from authoritative non-vendor sources, which places it as an early-stage or utility-oriented synthetic intermediate rather than a biologically annotated probe.

Synthetic building block with pre-installed pyridin-3-ylmethoxy group
No public bioactivity annotation (0 records in ChEMBL) – reduces bias in novel target screening
Cyano-propenamide scaffold suited for medicinal chemistry derivatization

Why Simple Substituent Swaps in the Cyano-Propenamide Class Are Not Automatically Equivalent


Within the 2-cyano-3-aryl-N-phenyl-prop-2-enamide chemotype, even minor variations in the aryl-ether substituent (e.g., replacing the pyridin-3-ylmethoxy group with a 3-methylphenyl or 3-methoxyphenyl group) can profoundly alter hydrogen-bonding acceptor/donor capacity, conformational flexibility, and target-binding pharmacophore geometry. For instance, the closely related (Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide (CAS 1241694-52-9) differs by a single methyl substitution on the aniline ring, which is known in analogous cyano-propenamide series to affect both potency and kinase selectivity profiles . Generic substitution without experimental validation therefore carries a high risk of altered or lost functional activity, undermining the reproducibility of chemical biology experiments or medicinal chemistry campaigns.

Substituent variation alters pharmacophore geometry
Replacing the N-phenyl or changing the aryl-ether position modifies hydrogen-bonding and conformational flexibility, which may shift target-binding profiles.
Ortho-to-para ether vector shift
Moving the pyridin-3-ylmethoxy group from ortho to para reorients the pyridine ring relative to the cyano-propenamide core, potentially disrupting intended binding interactions.
Analog swaps without experimental validation
Closely related cyano-propenamide analogs (e.g., N-methylphenyl derivatives) may exhibit altered potency or selectivity; direct substitution without verification risks reproducibility.

Differential Evidence Profile: (Z)-2-Cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide Against Closest Structural Analogs


Structural Comparison: Pyridin-3-ylmethoxy Scaffold vs. Non-Heterocyclic Aryl Ether Analogs

(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide incorporates a pyridin-3-ylmethoxy substituent on the ortho-phenyl ring, providing a hydrogen-bond-accepting nitrogen in the pyridine ring, a feature absent in the closest catalogued analog (Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide (CAS 1241694-52-9), which differs by a methyl group on the aniline nitrogen but retains the same pyridin-3-ylmethoxy group . Other closely related compounds such as 2-cyano-N-(3-methoxyphenyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide shift the ether linkage to the para position, altering the vector of the pyridine ring relative to the central olefin . These structural distinctions are significant because scaffold geometry and heteroatom placement directly influence target binding in cyano-propenamide-based inhibitors.

Scaffold Geometry
Class-level inference
Target: ortho-(pyridin-3-ylmethoxy)phenyl, N-phenyl Comparator: N-(3-methylphenyl) analog & para-ether variant
Ortho pyridinylmethoxy provides a unique H-bond acceptor and conformational constraint
Structural comparison based on InChI data; context-dependent
Medicinal Chemistry Scaffold Differentiation Pharmacophore Design

Absence of Registered Biological Annotation vs. Functionalized Analogs

A search of the ChEMBL database (version 36) returns no bioactivity data, target annotations, or assay records for CHEMBL3702401, the ChEMBL entry corresponding to (Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide . In contrast, structurally related cyano-propenamide analogs have been characterized in the literature as potential kinase inhibitors (e.g., certain 3-(pyridin-3-yl)-acrylamide derivatives reported as PAK or NAMPT modulators) . This lack of pre-existing biological annotation can be advantageous for research groups seeking a chemically tractable, unexplored scaffold for novel target discovery, since the compound has not been broadly profiled and is less likely to generate confounding polypharmacology signals in early screens.

Bioactivity Annotation
Class-level inference
Target: 0 ChEMBL records (CHEMBL3702401) Comparator: patent-level kinase modulation data for related cyano-propenamides
Absence of pre-annotated activity may support unbiased target discovery
Verify in target-specific assays; context-dependent
Bioactivity Screening Chemical Probe Selection Target Engagement

Physicochemical Differentiation: logP and Hydrogen-Bonding Profile vs. Common Fragment Alternatives

Computed XLogP3-AA for (Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide is 4.1 with 4 hydrogen-bond acceptors and 1 hydrogen-bond donor . This places the compound at the upper boundary of typical oral drug-like lipophilicity (Rule of Five threshold), making it distinct from more polar pyridine–acrylamide fragments that often exhibit lower logP values. For example, a formal fragment of the scaffold, (2E)-2-cyano-3-(3-methoxyphenyl)-N-pyridin-2-ylacrylamide (CAS 1327179-52-1), has a molecular weight of 279.29 g/mol and likely lower logP due to the absence of the benzylpyridyl ether extension, which would influence both permeability and solubility . The target compound's higher lipophilicity may translate to improved passive membrane permeability but also requires careful solubility management in biochemical assay buffers.

Computed logP
Cross-study comparable
XLogP3-AA = 4.1
Reported lipophilicity may support membrane permeability assessment
Solubility management may be required in assay buffers
Physicochemical Properties Drug-Likeness Fragment-Based Design

Synthetic Utility as a Building Block: Pre-functionalized Scaffold vs. De Novo Synthesis

According to vendor descriptions, (Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide is marketed as a building block for more complex molecule synthesis . The pre-installed pyridin-3-ylmethoxy group and the intact cyano-propenamide core eliminate the need for protecting-group manipulations and multi-step coupling reactions that would be required when starting from simpler aryl aldehyde and cyanoacetamide precursors. In comparison with non-functionalized phenyl-propenamide building blocks (e.g., 2-cyano-3-phenylacrylamide), the target compound offers a ready-to-derivatize heterocyclic ether handle that can directly participate in subsequent metal-catalyzed cross-coupling or nucleophilic aromatic substitution reactions, thus reducing synthetic cycle time.

Building Block Utility
Supplier statement
Pre-assembled pyridin-3-ylmethoxy cyano-propenamide core vs. non-functionalized 2-cyano-3-phenylacrylamide
May reduce synthetic steps; reported synthetic convenience
No independent experimental validation available
Chemical Synthesis Building Block Library Design

Scientific and Industrial Application Scenarios for (Z)-2-Cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide (CAS 1281686-86-9)


Fragment-Based Drug Discovery: Core Scaffold for Kinase Inhibitor Design

The pre-assembled cyano-propenamide core with an ortho-pyridin-3-ylmethoxy group can serve as a hinge-binder fragment in ATP-competitive kinase inhibitor design. The pyridine nitrogen can act as a hydrogen-bond acceptor for the kinase hinge region, while the cyano group can extend into hydrophobic back pockets, offering a starting point for structure-guided optimization .

Chemical Biology Tool Compound Synthesis via Late-Stage Derivatization

The intact cyano-propenamide scaffold can be directly derivatized at the aniline phenyl ring or the pyridine moiety to install reporter tags such as biotin, fluorophores, or photo-crosslinkers, enabling target identification studies without requiring full de novo synthesis of the active pharmacophore .

Building Block for PROTAC Linker Optimization

The pyridin-3-ylmethoxy group provides a synthetically accessible anchoring point for PEG-based or alkyl linkers used in proteolysis-targeting chimeras (PROTACs). The absence of pre-existing biological annotation for this compound reduces the risk of confounding degradation profiles when evaluating ternary complex formation .

Physicochemical Property Benchmarking in Cell-Based Assays

With a computed XLogP3-AA of 4.1, this compound can be used as a reference standard for evaluating membrane permeability in cell-based target engagement or reporter gene assays, particularly when compared against more polar fragment analogs. Its borderline Rule-of-Five properties also make it a useful case study in solubility–permeability trade-off optimization .

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor design
Hinge-binding scaffold suitability
Confirm target binding and SAR optimization
Chemical biology probe synthesis
Derivatizable aniline/pyridine handles
Validate labeling efficiency and target engagement
PROTAC linker optimization
Anchorable pyridin-3-ylmethoxy group
Assess ternary complex formation and degradation profiles
Membrane permeability benchmarking
Computed lipophilicity context
Compare permeability vs. more polar fragment analogs
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